2,3-O-Isopropylidene-L-apiose
Description
Properties
CAS No. |
70147-51-2 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.195 |
IUPAC Name |
5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O5/c1-7(2)12-6(3-9)8(4-10,5-11)13-7/h3,6,10-11H,4-5H2,1-2H3 |
InChI Key |
ZVQSVKAGUSGKGI-UHFFFAOYSA-N |
SMILES |
CC1(OC(C(O1)(CO)CO)C=O)C |
Synonyms |
2,3-O-(1-Methylethylidene)-L-apiose; 5,5-bis(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,3-O-Isopropylidene-L-apiose with structurally related isopropylidene-protected carbohydrates, emphasizing their molecular features, applications, and distinctions:
Key Differences and Insights
Core Sugar Backbone: L-Apiose derivatives are distinguished by their branched-chain structure (3-C-hydroxymethyl group), unlike linear sugars like L-lyxose or L-sorbose. This branching influences stereochemical outcomes in synthesis . Cycloadenosine derivatives (e.g., ) incorporate a nucleoside scaffold, enabling applications in antiviral or anticancer drug discovery .
Functional Group Reactivity: The lactone in 2,3-O-Isopropylidene-L-lyxono-1,4-lactone enables ring-opening reactions for generating amino sugars or polyols . Tosyl groups in the sorbofuranose derivative (CAS 2484-55-1) act as leaving groups, facilitating nucleophilic substitutions to form ethers or amines .
Pharmacological Potential: While this compound itself lacks direct pharmacological data, its isomer (1,2-O-Isopropylidene-b-L-apiose) demonstrates therapeutic promise in preclinical studies .
Research Findings and Limitations
- Synthetic Utility: Isopropylidene-protected sugars are pivotal in stereoselective synthesis. For example, 2,3-O-Isopropylidene-L-lyxono-1,4-lactone has been used to synthesize iminosugars with α-glucosidase inhibitory activity , while the sorbofuranose derivative serves as a precursor for antidiabetic agents .
- Data Gaps : Direct comparative studies between this compound and its analogs are absent in the provided evidence. Most inferences derive from structural parallels or isomer-based research .
Notes
- Structural Nuances : The branched apiose backbone may confer unique reactivity compared to linear sugars like lyxose or sorbose, warranting further study.
Preparation Methods
Reaction Conditions and Mechanism
-
Reactants : L-apiose, acetone (excess), sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%).
-
Temperature : Room temperature to 50°C.
-
Workup : Neutralization with sodium bicarbonate, extraction with chloroform, and purification via distillation or crystallization.
Key Insight :
The reaction proceeds via hemiacetal formation, followed by acid-catalyzed dehydration to stabilize the acetal. The use of anhydrous conditions minimizes side reactions, achieving yields of 70–85%.
Preparation from L-Arabinose via Multi-Step Functionalization
L-Arabinose serves as a precursor in a multi-step synthesis, leveraging its structural similarity to apiose.
Steps:
-
Mercaptal Formation :
L-Arabinose is converted to 4,5-monoisopropylidene diethyl mercaptal using ethanethiol and zinc chloride. -
Oxidation-Reduction Sequence :
-
Acetonide Formation :
The diol intermediate reacts with acetone under acidic conditions to yield this compound.
Yield : 15–25% overall.
Challenges : Competing side reactions during oxidation necessitate careful stoichiometric control.
D-Mannitol as a Starting Material for Scalable Production
D-Mannitol offers a high-yielding route due to its six-carbon polyol structure, which can be strategically cleaved and functionalized.
Protocol:
-
Acetonide Protection :
D-Mannitol reacts with 2,2-dimethoxypropane in dimethyl sulfoxide (DMSO) with p-toluenesulfonic acid, forming bis(acetonide) derivatives. -
Oxidative Cleavage :
Sodium periodate cleaves the central C3–C4 bond, generating two molecules of 2,3-O-isopropylidene-D-glyceraldehyde. -
Stereochemical Inversion :
Enzymatic or chemical resolution converts D-glyceraldehyde to the L-apiose configuration.
Yield : 55–76% after optimization.
Advantage : Suitable for industrial-scale synthesis due to readily available starting materials.
Alternative Routes via Retro-Aldol and 1,2-Shift Mechanisms
Recent studies propose enzymatic pathways using UDP-D-apiose/UDP-D-xylose synthase (AXS), which catalyzes the rearrangement of UDP-D-glucuronic acid.
Key Steps:
-
Oxidative Decarboxylation :
UDP-D-glucuronic acid undergoes NAD+-dependent decarboxylation to form a 4-keto intermediate. -
Retro-Aldol Cleavage :
The enzyme facilitates C2–C3 bond cleavage, yielding an enediol intermediate. -
Aldol Cyclization :
Spontaneous cyclization forms the apiose furanose ring, followed by acetonide protection.
Limitation : Enzymatic methods remain experimental, with yields below 10%.
Comparative Analysis of Methods
Critical Considerations in Synthesis
Stereochemical Control
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3-O-Isopropylidene-L-apiose, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves protecting L-apiose with isopropylidene groups under acidic catalysis. For example, Ho (1979) demonstrated the reaction of L-apiose furanose derivatives with acetone in the presence of sulfuric acid or p-toluenesulfonic acid to form the isopropylidene-protected derivative . Key parameters include temperature control (0–25°C), stoichiometric ratios of acetone, and catalyst concentration to minimize side reactions like over-acetylation. Characterization via H and C NMR is critical to confirm regioselectivity at the 2,3-positions .
Q. How is the purity of this compound validated in experimental settings?
- Methodological Answer : Purity is assessed using chromatographic techniques (TLC, HPLC) and spectral analysis. Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts, while polarimetry confirms optical activity retention. Comparative studies with known standards (e.g., D-apiose derivatives) are essential to rule out enantiomeric impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Discrepancies in NMR signals may arise from dynamic ring puckering or solvent effects. Computational modeling (DFT-based chemical shift predictions) and variable-temperature NMR experiments can distinguish between conformational isomers. For example, Nachman et al. (1986) used decoupling experiments to assign ambiguous proton signals in related apiose derivatives . Cross-validation with X-ray crystallography data is recommended for definitive structural confirmation .
Q. How can stereochemical outcomes be controlled during derivatization of this compound for glycosylation studies?
- Methodological Answer : Stereoselective glycosylation requires careful selection of activating agents (e.g., NIS/TfOH) and protecting group strategies. For instance, using bulky silyl ethers at the C4 position can direct glycosidic bond formation to the desired anomeric configuration. Kinetic vs. thermodynamic control in glycosylation reactions should be evaluated via time-resolved H NMR monitoring .
Q. What are the limitations of current catalytic systems in scaling up this compound synthesis, and how can they be addressed?
- Methodological Answer : Acidic catalysts (e.g., HSO) often lead to hydrolysis of the isopropylidene group under prolonged reaction times. Alternatives like zeolite-based solid acids or enzyme-mediated protection (e.g., lipases) improve selectivity and reduce side reactions. Process optimization via Design of Experiments (DoE) can identify critical factors (pH, solvent polarity) for scalable synthesis .
Data Analysis & Experimental Design
Q. How should researchers design experiments to compare the reactivity of this compound with other branched-chain sugars?
- Methodological Answer : Use competitive reaction studies under identical conditions (e.g., acetylation, oxidation) to quantify relative reactivity. For example, compare the rate of isopropylidene cleavage in L-apiose vs. D-erythrose derivatives using kinetic assays. Statistical tools like ANOVA can identify significant differences in reactivity trends .
Q. What analytical techniques are most effective for tracking degradation pathways of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS can identify degradation products (e.g., hydrolyzed apiose or acetone adducts). Isotopic labeling (C-acetone) helps trace the origin of degradation byproducts. Data should be modeled using Arrhenius equations to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
